methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Catalytic hydrogenation Chemoselectivity Ring transformation

Substituting this ortho-nitro dihydroisoxazole with para-nitro isomers or fully aromatic isoxazoles risks derailing synthetic outcomes. This compound is the reliable precursor for generating a primary aniline tethered to an intact dihydroisoxazole ring. Key advantages: Catalytic hydrogenation (Pd/C or Raney-Ni) cleanly reduces the nitro group without ring rearrangement, yielding the aniline in 63-67% yield; MnO₂ oxidation provides the corresponding isoxazole in >80% yield, enabling parallel SAR exploration from a single stock; the methyl ester ensures ethereal solubility and resists deprotonation, unlike the free acid.

Molecular Formula C11H10N2O5
Molecular Weight 250.21
CAS No. 909129-22-2
Cat. No. B2900293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate
CAS909129-22-2
Molecular FormulaC11H10N2O5
Molecular Weight250.21
Structural Identifiers
SMILESCOC(=O)C1CC(=NO1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H10N2O5/c1-17-11(14)10-6-8(12-18-10)7-4-2-3-5-9(7)13(15)16/h2-5,10H,6H2,1H3
InChIKeyGOMLMDOWFDPAAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 909129-22-2) – Procurement-Relevant Structural and Chemical-Class Baseline


Methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS 909129-22-2) is a 4,5-dihydroisoxazole (Δ²-isoxazoline) derivative bearing a 2-nitrophenyl substituent at position 3 and a methyl ester at position 5. The compound is a member of the isoxazoline class of five-membered N,O-heterocycles . Vendors typically supply it at ≥95% purity (Leyan, CymitQuimica) , with a molecular formula of C₁₁H₁₀N₂O₅ and a molecular weight of 250.21 g/mol . Its structural hallmarks – the ortho-nitro aryl group, the partially saturated heterocyclic ring, and the ester functionality – collectively define its differential reactivity profile relative to fully aromatic isoxazoles, para/meta-nitro isomers, and the corresponding carboxylic acid.

Why Simple In-Class Substitution of methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate Carries Scientific Risk


Substituting methyl 3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylate with a closely related analog – such as a fully aromatic isoxazole, a para-nitro isomer, or the free carboxylic acid – can derail synthetic outcomes because the ortho-nitro dihydroisoxazole scaffold exhibits a unique chemoselectivity profile. Under catalytic hydrogenation conditions, the dihydroisoxazole ring is conserved while the nitro group is reduced to an amine, whereas the corresponding isoxazole undergoes concomitant ring rearrangement to a 4-aminoquinoline . The ortho-nitro group also directs 1,3-dipolar cycloaddition diastereoselectivity, and the methyl ester provides a distinct solubility and reactivity window compared to the free acid. These non-interchangeable features make blind substitution scientifically risky and underscore the need for compound-specific evidence when selecting this building block for research or industrial synthesis.

Quantitative Differentiation Evidence for methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate vs. Its Closest Analogs


Chemoselective Nitro Reduction with Ring Conservation vs. Isoxazole Ring Rearrangement to 4-Aminoquinoline

Under Pd-catalyzed hydrogenolysis, 3-(2-nitrophenyl)isoxazoles (aromatic analogs) undergo nitro reduction followed by regiospecific ring closure to yield 4-aminoquinolines. In contrast, 3-(2-nitrophenyl)-4,5-dihydroisoxazoles, including the target compound, retain the dihydroisoxazole ring and produce 3-(aminophenyl)-4,5-dihydroisoxazoles. For closely related 5-substituted dihydroisoxazoles, cycloaddition yields range from 78–83% (1:1 diastereomeric mixtures), and subsequent hydrogenation yields the amino product in 63–67% yield . This divergent pathway demonstrates that the target scaffold is functionally distinct from isoxazole-based alternatives.

Catalytic hydrogenation Chemoselectivity Ring transformation

Ortho-Nitro Substitution Enhances 1,3-Dipolar Cycloaddition Diastereoselectivity Relative to Para-Nitro Isomers

The ortho-nitro group in the target compound influences the stereochemical outcome of cycloaddition reactions. When 2-nitrobenzonitrile oxide is employed in cycloadditions with Baylis–Hillman adducts, dihydroisoxazole products are obtained in 78–83% yield as 1:1 diastereomeric mixtures that can be separated. In analogous systems using para-nitrophenyl nitrile oxides, similar yields (75–85%) are reported, but the diastereomeric ratio and chromatographic separability differ due to reduced steric influence of the para-nitro group . The ortho-nitro substituent also accelerates the hydrogenation step compared to meta- or para-nitro isomers under identical conditions.

1,3-Dipolar cycloaddition Diastereoselectivity Regioselectivity

Methyl Ester vs. Carboxylic Acid: Molecular Weight and Predicted Lipophilicity Differentiation

The methyl ester target compound (MW 250.21 g/mol) offers a 14.03 Da mass increase over the corresponding carboxylic acid (MW 236.18 g/mol, CAS 958891-04-8), corresponding to a predicted logP increase of approximately 1.0 unit (from ~0.5 for the acid to ~1.5 for the ester) . This lipophilicity shift enables extraction into organic solvents (e.g., EtOAc/H₂O partition coefficient >10 for ester vs. <2 for acid at pH 2) and facilitates purification by normal-phase flash chromatography where the acid would streak.

Physicochemical properties Lipophilicity Synthetic utility

Oxidation State Differentiation: Dihydroisoxazole → Isoxazole Conversion via MnO₂ Oxidative Aromatization

4,5-Dihydroisoxazoles can be quantitatively oxidized to the corresponding isoxazoles using manganese(IV) oxide, providing a clean two-electron oxidation pathway. Conversely, the reverse reduction of isoxazoles to dihydroisoxazoles is not general and often leads to ring-opening. The target compound thus serves as a storable, reduced precursor that can be converted to the aromatic isoxazole on demand in yields typically >80% . This redox gating is not available with the fully aromatic isoxazole analogs purchased directly.

Oxidation Heterocycle aromatization Modular synthesis

Research and Industrial Application Scenarios Where methyl 3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylate Provides Demonstrable Advantage


Synthesis of 3-(Aminophenyl)-4,5-dihydroisoxazole Building Blocks via Chemoselective Nitro Reduction

When a synthetic route requires a primary aniline tethered to an intact dihydroisoxazole ring, the target compound is the precursor of choice. Catalytic hydrogenation (Pd/C or Raney-Ni) cleanly reduces the nitro group without ring rearrangement, yielding the aniline in 63–67% yield . The isoxazole analog would instead afford a 4-aminoquinoline, a structurally unrelated scaffold, making the target compound irreplaceable for this transformation.

Oxidative Aromatization to Generate Isoxazole Libraries from a Single Reduced Precursor

Medicinal chemistry programs that explore both the reduced and oxidized heterocycle series can stock the target dihydroisoxazole and oxidize aliquots to the corresponding isoxazole using MnO₂ in >80% yield . This reduces the number of building blocks that must be procured, stored, and quality-controlled, while enabling parallel SAR exploration.

Non-Aqueous Multi-Step Synthesis Requiring an Ester-Protected Carboxylate

In sequences involving Grignard reagents, organolithiums, or strong bases, the methyl ester form (predicted logP ~1.5) remains soluble in ethereal solvents and resists deprotonation at the carboxyl position, unlike the free acid . This makes the target compound suitable for reactions where a free carboxylic acid would cause solubility or chemoselectivity issues.

Stereochemical Studies Exploiting Ortho-Nitro Steric and Electronic Effects in Cycloaddition Reactions

The ortho-nitro group imposes a distinct steric environment during 1,3-dipolar cycloadditions, leading to diastereomeric mixtures that are more readily separable by chromatography than those from para-nitro analogs . Researchers investigating stereoselective transformations or requiring single diastereomers for biological testing can leverage this separability advantage.

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